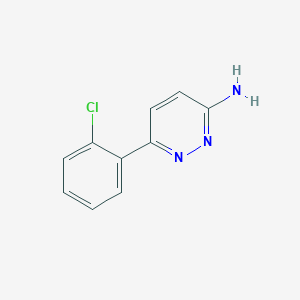

6-(2-Chlorophenyl)pyridazin-3-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-(2-chlorophenyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)9-5-6-10(12)14-13-9/h1-6H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHFPMNJLCRKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466136 | |

| Record name | 6-(2-chlorophenyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105538-03-2 | |

| Record name | 6-(2-chlorophenyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 2 Chlorophenyl Pyridazin 3 Amine and Analogous Pyridazine Scaffolds

Established Synthetic Pathways for Substituted Pyridazines

The synthesis of substituted pyridazines is a well-established field in heterocyclic chemistry, with several reliable methods for the construction of the pyridazine (B1198779) ring. These methods can be broadly categorized into condensation reactions, cyclization approaches, and functional group interconversions.

Condensation Reactions in Pyridazine Ring Formation

A cornerstone of pyridazine synthesis is the condensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648) or its derivatives. This approach provides a direct and efficient route to the pyridazine core. The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine.

Key aspects of this methodology include:

Starting Materials: The versatility of this method stems from the wide availability of 1,4-dicarbonyl compounds, including diketones, ketoacids, and their derivatives.

Reaction Conditions: The condensation is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and may be catalyzed by acids or bases.

Versatility: This method allows for the synthesis of a wide range of substituted pyridazines by varying the substituents on the dicarbonyl precursor and the hydrazine derivative.

A classic example is the reaction of a γ-ketoacid with hydrazine hydrate, which, upon heating, cyclizes to form a pyridazinone. Further chemical modifications can then be performed to achieve the desired substitution pattern.

Cyclization Approaches for Heterocyclic Pyridazines

Beyond simple condensation, various cyclization strategies have been developed to construct the pyridazine ring, often offering greater control over regioselectivity and functional group tolerance.

Aza-Diels-Alder Reactions: The inverse electron-demand aza-Diels-Alder reaction is a powerful tool for the synthesis of pyridazines. A particularly relevant example is the reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective route to 6-aryl-pyridazin-3-amines in high yields under neutral conditions organic-chemistry.orgacs.org. This metal-free approach is noted for its broad substrate compatibility organic-chemistry.org.

6-endo-trig Cyclizations: Copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones offer an efficient pathway to 1,6-dihydropyridazines. These intermediates can be readily converted to the corresponding pyridazines. The choice of solvent can be crucial in this reaction, with acetonitrile (B52724) favoring the formation of the dihydropyridazine and acetic acid leading directly to the pyridazine organic-chemistry.org.

Functional Group Interconversions and Modifications on Pyridazine Rings

Once the pyridazine core is formed, functional group interconversions (FGI) are extensively used to introduce or modify substituents. This is a critical strategy for accessing a diverse range of pyridazine derivatives from common intermediates. FGI involves the conversion of one functional group into another through various chemical reactions.

Common functional group interconversions on the pyridazine ring include:

Nucleophilic Aromatic Substitution: Halogenated pyridazines are valuable precursors for introducing a variety of functional groups. For instance, a chloro substituent can be displaced by nucleophiles such as amines, alkoxides, or thiolates to introduce new functionalities.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become indispensable for forming carbon-carbon and carbon-heteroatom bonds on the pyridazine ring. Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings are widely employed to introduce aryl, heteroaryl, and alkynyl groups researchgate.net.

Oxidation and Reduction: The nitrogen atoms in the pyridazine ring can be oxidized to N-oxides, which can alter the reactivity of the ring and serve as intermediates for further functionalization. Conversely, reduction of certain pyridazine derivatives can lead to di- or tetrahydropyridazines.

Targeted Synthetic Strategies for 6-(2-Chlorophenyl)pyridazin-3-amine and its Direct Precursors

The synthesis of the specific target molecule, this compound, is most efficiently achieved through a convergent strategy that involves the formation of a key precursor followed by the introduction of the 2-chlorophenyl group.

A primary and widely adopted method for the synthesis of 6-aryl-pyridazin-3-amines is the Suzuki-Miyaura cross-coupling reaction researchgate.net. This palladium-catalyzed reaction involves the coupling of a halogenated pyridazine with an organoboron reagent. For the synthesis of this compound, the key precursors are 3-amino-6-chloropyridazine (B20888) and 2-chlorophenylboronic acid.

Synthesis of the Precursor, 3-amino-6-chloropyridazine:

The direct precursor, 3-amino-6-chloropyridazine, is typically synthesized from the readily available starting material, 3,6-dichloropyridazine (B152260). The reaction involves a nucleophilic aromatic substitution where one of the chlorine atoms is displaced by an amino group. This is commonly achieved by reacting 3,6-dichloropyridazine with ammonia (B1221849) google.comgoogle.com.

A patented method describes the reaction of 3,6-dichloropyridazine with aqueous ammonia in a suitable solvent at temperatures ranging from 30-180 °C google.com. The reaction time can vary from 5 to 26 hours. Solvents such as methanol, ethanol, methylene (B1212753) dichloride, DMF, acetonitrile, and water can be used google.com. Another process describes the reaction in the presence of a water-soluble C5-C1000 polyether google.comwipo.int.

Suzuki-Miyaura Coupling for the Final Product:

Once 3-amino-6-chloropyridazine is obtained, the final step is the Suzuki-Miyaura cross-coupling with 2-chlorophenylboronic acid. The general reaction scheme is as follows:

This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. The choice of catalyst, ligand, base, and solvent is crucial for achieving a high yield of the desired product.

Advanced Reaction Conditions and Yield Optimization in Chlorophenylpyridazine Synthesis

Optimizing the reaction conditions is paramount for the efficient and high-yielding synthesis of this compound, particularly in the context of palladium-catalyzed cross-coupling reactions.

Catalyst and Ligand Selection: The choice of the palladium catalyst and the associated ligand significantly influences the efficiency of the Suzuki-Miyaura coupling. While various palladium sources can be used, phosphine-based ligands are commonly employed to stabilize the palladium catalyst and promote the catalytic cycle. The steric and electronic properties of the ligand can impact the reaction rate and selectivity. For the coupling of electron-deficient heteroaryl chlorides, such as 3-amino-6-chloropyridazine, the use of electron-rich and bulky phosphine (B1218219) ligands can be beneficial.

Base and Solvent Effects: The base plays a critical role in the Suzuki-Miyaura reaction by promoting the formation of the active boronate species. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of solvent is also important, with common options including toluene, 1,4-dioxane, and DMF. The optimal combination of base and solvent often needs to be determined empirically for a specific set of substrates.

Microwave Irradiation: To accelerate reaction times and improve yields, microwave-assisted synthesis has emerged as a powerful technique in organic chemistry nih.govnih.govmdpi.com. For the synthesis of arylpyridazines, microwave irradiation can significantly reduce the reaction time from hours to minutes and often leads to higher product yields compared to conventional heating methods nih.gov. This is attributed to the efficient and uniform heating of the reaction mixture.

Yield Optimization Studies: Research has shown that a systematic optimization of reaction parameters can lead to substantial improvements in the yield of Suzuki-Miyaura couplings for pyridazine derivatives. For instance, in the synthesis of thienylpyridazines, a related class of compounds, the reaction of a bromo-pyridazine with various heteroaryl boronic acids was carried out using Pd(PPh₃)₄ as the catalyst in a mixture of DME, ethanol, and aqueous Na₂CO₃ at 80 °C nih.govresearchgate.net. While this provided the desired products, the yields were reported to be in the low to fair range (14-28%) nih.gov. This highlights the need for careful optimization for each specific substrate combination.

Below is a table summarizing typical conditions and reported yields for Suzuki-Miyaura reactions in the synthesis of related 6-aryl-pyridazin-3-amines.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 48 | 14-28 | nih.govresearchgate.net |

| Pd(0) | - | - | - | - | - | 22-65 | researchgate.net |

It is important to note that the presence of the chloro-substituent on the phenylboronic acid might influence the reaction kinetics and require specific optimization of the catalytic system.

Molecular Mechanisms of Action and Biological Targets of 6 2 Chlorophenyl Pyridazin 3 Amine

Elucidation of Enzyme and Receptor Interaction Profiles

The pyridazine (B1198779) core is a versatile scaffold found in numerous pharmacologically active molecules. dergipark.org.tr Derivatives of 6-(2-Chlorophenyl)pyridazin-3-amine have been shown to interact with a variety of enzymes and receptors, leading to the modulation of key biological pathways.

Inhibition of Specific Enzymatic Activities

The inhibitory effects of pyridazine derivatives have been evaluated against several important enzymes implicated in various diseases.

Acetylcholinesterase (AChE): Inhibition of acetylcholinesterase is a primary strategy in the management of Alzheimer's disease. mersin.edu.tr Several pyridazine-based compounds have been investigated as AChE inhibitors. samipubco.comechemcom.com For instance, certain 6-substituted-3(2H)-pyridazinone derivatives have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing greater potency against BChE. mersin.edu.tr One study reported that a dual inhibitor, compound VI2a, exhibited 25.02% inhibition against AChE and 51.70% against BChE. mersin.edu.tr The design of these inhibitors often aims to interact with both the catalytic active site and the peripheral anionic site of the cholinesterase enzymes. dergipark.org.trsamipubco.com

Cyclooxygenase-2 (COX-2): Cyclooxygenase-2 is an enzyme responsible for inflammation and pain. mdpi.com Pyridazine derivatives have emerged as a promising template for the development of selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.govcu.edu.eg Studies have shown that certain pyridazinone derivatives can exhibit potent and selective COX-2 inhibitory activity. nih.govsarpublication.com For example, compounds with a 3-chlorophenyl substituent at the 6-position of the pyridazinone core have shown strong interactions with the COX-2 active site. mdpi.com The anti-inflammatory action of these compounds is attributed to the inhibition of COX-2, while their improved gastric safety profile is due to the lack of COX-1 inhibition. nih.gov

Angiotensin-Converting Enzyme (ACE): ACE inhibitors are crucial in the management of hypertension and heart failure. cvpharmacology.com They act by preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. cvpharmacology.com While direct studies on this compound as an ACE inhibitor are not prevalent, the broader class of nitrogen-containing heterocyclic compounds has been explored for this activity. nih.govdrugbank.com The mechanism of ACE inhibitors involves reducing arterial pressure, preload, and afterload on the heart through vasodilation. cvpharmacology.com

Table 1: Enzyme Inhibitory Activity of Pyridazine Derivatives

| Enzyme | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 6-substituted-3(2H)-pyridazinone derivatives | Moderate inhibition, with some compounds showing dual inhibition of AChE and BChE. | mersin.edu.trsamipubco.com |

| Cyclooxygenase-2 (COX-2) | Pyridazinone derivatives | Potent and selective inhibition. | mdpi.comnih.gov |

| Angiotensin-Converting Enzyme (ACE) | General nitrogen-containing heterocyclic compounds | Inhibition of angiotensin II formation, leading to vasodilation. | cvpharmacology.comnih.gov |

Modulation of Cellular Signal Transduction Pathways

The biological effects of this compound and its analogs are also mediated through the modulation of intracellular signaling cascades.

JNK1 (c-Jun N-terminal Kinase 1): The JNK signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis. nih.govacs.org Persistent activation of JNKs has been linked to carcinogenesis and tumor progression. nih.govacs.org Novel 3,6-disubstituted pyridazine derivatives have been designed as JNK1 inhibitors. nih.govacs.org One such compound, 9e, demonstrated the ability to downregulate JNK1 gene expression and reduce the protein levels of its phosphorylated form and downstream targets like c-Jun and c-Fos in tumors. nih.gov

STAT3 (Signal Transducer and Activator of Transcription 3): The STAT3 signaling pathway is another critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. While direct modulation of STAT3 by this compound is not explicitly detailed in the provided context, the broader class of kinase inhibitors often exhibits effects on multiple pathways, and targeting upstream kinases like JNK can indirectly influence STAT3 activity.

Investigations into Ion Channel Modulation by the Chemical Compound

Pyridazine derivatives have been shown to modulate the activity of various ion channels, particularly potassium channels, which are crucial for regulating neuronal excitability. smolecule.com

Analysis of Potassium Channel Inhibition

Delayed Rectifier and Transient Outward Currents: A study on 3-Benzidino-6(4-chlorophenyl) pyridazine (BCP), a compound sharing the central pyridazine ring with minaprine, investigated its effects on potassium currents in rat hippocampal pyramidal neurons. nih.gov BCP was found to inhibit both the delayed rectifier potassium current (IK(DR)) and the transient outward potassium current (IK(A)) in a concentration-dependent manner. nih.gov The IC50 values for the blockade of IK(DR) and IK(A) were 7.13 µM and 0.55 µM, respectively, indicating a more potent inhibition of the transient outward current. nih.gov These cardiac delayed rectifier potassium channels are essential for cardiac repolarization. nih.gov

Table 2: Potassium Channel Inhibition by a Pyridazine Derivative (BCP)

| Potassium Current | IC50 Value | Reference |

|---|---|---|

| Delayed Rectifier (IK(DR)) | 7.13 µM | nih.gov |

| Transient Outward (IK(A)) | 0.55 µM | nih.gov |

Potential Interactions with Nucleic Acids and Related Cellular Processes

The pyridazine ring, with its unique hydrogen-bonding capabilities, has the potential to interact with biological macromolecules, including nucleic acids. nih.gov The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, which could facilitate interactions with the exocyclic amino groups of nucleic acid bases like cytosine. nih.gov This suggests a potential mechanism for influencing cellular processes that involve nucleic acids, such as gene expression and replication. However, specific studies detailing the direct interaction of this compound with nucleic acids are not extensively covered in the provided search results.

Pharmacological Activity Spectrum and Preclinical Efficacy Studies of 6 2 Chlorophenyl Pyridazin 3 Amine

Antimicrobial Activity Investigations

The emergence of multidrug-resistant pathogens has catalyzed the search for novel antimicrobial agents. Pyridazine (B1198779) derivatives have been identified as a promising scaffold in this endeavor.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

While direct studies on the antibacterial activity of 6-(2-Chlorophenyl)pyridazin-3-amine are not extensively documented in publicly available literature, the broader class of pyridazinone derivatives has shown notable antibacterial properties. For instance, certain 6-phenyl-pyridazin-3-one derivatives have been synthesized and evaluated for their antimicrobial activity. One study reported that a derivative, referred to as IIIa, demonstrated excellent antibacterial activity against both the Gram-positive strain Streptococcus pyogenes and the Gram-negative strain Escherichia coli biomedpharmajournal.org. Another compound, IIId, showed very good activity against Staphylococcus aureus and good activity against Pseudomonas aeruginosa biomedpharmajournal.org.

Furthermore, research into heterocyclic compounds derived from 6-chloropyridazin-3(2H)-thione has yielded derivatives with significant responses against both Gram-positive and Gram-negative bacteria researchgate.net. These findings suggest that the pyridazine core is a viable pharmacophore for developing new antibacterial agents. The specific substitution pattern of this compound suggests that it may possess similar activities, though empirical testing is required for confirmation.

| Compound Derivative | Gram-Positive Strain | Activity Level | Gram-Negative Strain | Activity Level | Reference |

|---|---|---|---|---|---|

| IIIa | S. pyogenes | Excellent | E. coli | Excellent | biomedpharmajournal.org |

| IIId | S. aureus | Very Good | P. aeruginosa | Good | biomedpharmajournal.org |

Antifungal Efficacy against Fungal Pathogens

The antifungal potential of pyridazine derivatives has been an area of active investigation. Studies on 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have demonstrated a range of antifungal activities against various fungal pathogens. These compounds were tested against Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica nih.gov. The results indicated that while some compounds showed weak activity, others displayed good antifungal efficacy at a concentration of 50 μg/mL nih.gov.

For example, compounds 3h, 7b, and 7c showed good activities against G. zeae, while compounds 3e and 3h were effective against F. oxysporum nih.gov. Specifically, some of these derivatives exhibited activities comparable to the commercial fungicide hymexazol (B17089) nih.gov. Another study on 6-phenyl–pyridazine-3-one derivatives found that compound IIId exhibited very good activity against Aspergillus niger and Candida albicans biomedpharmajournal.org. Although specific data for this compound is not available, the documented antifungal properties of structurally related compounds suggest it could be a candidate for further antifungal screening.

| Compound Derivative | Fungal Pathogen | Inhibition (%) at 50 µg/mL | Reference |

|---|---|---|---|

| 3d | G. zeae | 45.1 | nih.gov |

| 3e | G. zeae | 43.8 | nih.gov |

| 6b | G. zeae | 40.4 | nih.gov |

| 3d | F. oxysporum | 38.2 | nih.gov |

| 3f | F. oxysporum | 44.2 | nih.gov |

| 7c | F. oxysporum | 43.1 | nih.gov |

| 3d | C. mandshurica | 43.5 | nih.gov |

| 3e | C. mandshurica | 40.6 | nih.gov |

| 3h | C. mandshurica | 47.8 | nih.gov |

Anti-tubercular Activity Assessments using In Vitro Models (e.g., Microplate Alamar Blue Assay)

The Microplate Alamar Blue Assay (MABA) is a widely used method for assessing the susceptibility of Mycobacterium tuberculosis to various compounds researchgate.netnih.gov. This colorimetric assay provides a rapid and reliable measure of mycobacterial viability. While there are no specific studies reporting the evaluation of this compound against M. tuberculosis using the MABA, research on other nitrogen-containing heterocyclic compounds has demonstrated the utility of this assay in identifying potential anti-tubercular agents. For example, some pyrazole (B372694) derivatives linked with acridines have shown promising activity against M. tuberculosis with MIC values as low as 12.5 µM . The structural features of this compound, particularly the pyridazine core, make it a candidate for future anti-tubercular screening using the MABA to determine its potential efficacy against M. tuberculosis.

Antiparasitic Activity Evaluations (e.g., Leishmania species, Trypanosoma brucei)

Leishmaniasis and trypanosomiasis are neglected tropical diseases caused by protozoan parasites of the genera Leishmania and Trypanosoma, respectively. The search for new, effective, and less toxic treatments is a global health priority. Although no specific studies on the antiparasitic activity of this compound have been found, related heterocyclic compounds have been investigated. For instance, certain limonoids have demonstrated trypanocidal and leishmanicidal activities, with GI50 values ranging from 2.5 to 14.9 μM against Trypanosoma brucei and Leishmania major nih.gov. One of the compounds showed activity against intracellular amastigotes of L. major with a GI50 value of 1.5 μM nih.gov. Given that many bioactive antiparasitic compounds are heterocyclic in nature, the potential of this compound as an antiparasitic agent warrants investigation.

Anticancer Activity Research

The pyridazine scaffold is a common feature in many compounds with demonstrated anticancer activity. These compounds often exert their effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis.

In Vitro Cytotoxicity and Antiproliferative Studies on Human Tumor Cell Lines (e.g., NCI-60 Panel, HepG2, MCF-7, HT-29)

There is a lack of specific published data on the in vitro cytotoxicity and antiproliferative effects of this compound against the NCI-60 panel of human tumor cell lines or specifically against HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colon adenocarcinoma) cell lines. However, the broader family of pyridazine derivatives has been the subject of anticancer research.

Studies on other classes of compounds have established the IC50 values for various agents against these cell lines, providing a benchmark for future studies. For instance, in one study, a ciprofloxacin (B1669076) chalcone (B49325) hybrid showed a dose-dependent reduction in the viability of HepG2 and MCF-7 cells nih.gov. After 24 hours of treatment, the IC50 values were 22±1.33 µg/mL for HepG2 and 54±3.5 µg/mL for MCF-7 nih.gov. Another study investigating CNS drugs found that sertraline (B1200038) had an IC50 value of approximately 2.22 µM in MCF-7 cells, while thioridazine (B1682328) had an IC50 of 4.26 µM in HT-29 cells mdpi.com.

The anticancer potential of pyridazine-containing compounds suggests that this compound could exhibit cytotoxic and antiproliferative properties. Future research should include screening this compound against the NCI-60 panel and specific cell lines like HepG2, MCF-7, and HT-29 to elucidate its potential as an anticancer agent.

| Cell Line | Compound Type | IC50 Value | Reference |

|---|---|---|---|

| HepG2 | Ciprofloxacin Chalcone Hybrid | 22±1.33 µg/mL (24h) | nih.gov |

| MCF-7 | Ciprofloxacin Chalcone Hybrid | 54±3.5 µg/mL (24h) | nih.gov |

| MCF-7 | Sertraline (CNS Drug) | ~2.22 µM | mdpi.com |

| HT-29 | Thioridazine (CNS Drug) | 4.26 µM | mdpi.com |

Mechanistic Studies on Apoptosis Induction and Cell Cycle Arrest

Research into the anticancer mechanisms of pyridazine derivatives suggests that they can induce apoptosis and cause cell cycle arrest in cancer cells. Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. The regulation of apoptosis involves a balance between pro-apoptotic proteins (like BAX, p53, Caspase-3, and Caspase-6) and anti-apoptotic proteins (such as BCL-2). nih.gov Many pyridazine-based compounds have been investigated for their potential to promote apoptosis in cancer cells while minimizing effects on normal cells. nih.gov

Studies on various pyridazine derivatives have shown their ability to halt the cell cycle at different phases, thereby preventing cancer cell proliferation. For instance, some pyrazolo[3,4-d]pyridazine derivatives have been found to induce Sub G1 and G2/M cell cycle arrest. nih.gov The induction of apoptosis is a key therapeutic strategy, and pyridazine derivatives have demonstrated the ability to upregulate the expression of key apoptotic regulators. In one study, a pyrazolo[3,4-d]pyridazine derivative led to a significant increase in the expression of caspase-3, pro-apoptotic Bax, and the tumor suppressor p53 in A549 lung cancer cells. nih.gov

The table below summarizes the effects of a pyrazolo[3,4-d]pyridazine derivative on apoptotic regulators in A549 cells.

| Gene | Fold Increase in Expression |

| Caspase-3 | 7.19 |

| Bax | 7.28 |

| p53 | 5.08 |

In Vivo Efficacy in Preclinical Tumor Models (e.g., Ehrlich Ascites Carcinoma)

The in vivo anticancer potential of compounds related to this compound has been evaluated in preclinical models such as the Ehrlich ascites carcinoma (EAC) model in mice. This model is widely used to assess the antitumor effects of new chemical entities. Studies on other heterocyclic compounds, such as 9-aminoacridine (B1665356) derivatives, have shown a significant reduction in tumor cell viability and peritumoral microvessel density in the EAC model, suggesting antiangiogenic actions. nih.gov

In a study involving a pyrazolopyridine derivative in EAC-bearing mice, treatment led to a normalization of liver function enzymes and a significant decrease in the gene expression of the inflammatory cytokine TNF-alpha. ekb.eg Furthermore, a notable elevation in the gene expression of the cyclin-dependent kinase inhibitor CDKN2D was observed, indicating an impact on cell cycle regulation. ekb.eg

The table below illustrates the effect of a 9-aminoacridine derivative on tumor volume and cell viability in the EAC model. nih.gov

| Treatment Group | Tumor Volume (ml) | Tumor Cell Viability (x 10^6 cells/mL) |

| Control | 8.90 ± 0.50 | 189.90 ± 13.70 |

| ACS-AZ (25 mg/kg) | 3.50 ± 0.88 | 96.70 ± 11.80 |

| ACS-AZ (50 mg/kg) | 0.30 ± 0.15 | 8.00 ± 0.10 |

Anti-inflammatory Activity Research

Pyridazine derivatives have been a focus of research for developing new anti-inflammatory agents. nih.gov Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammation pathway. nih.gov

In Vitro Enzyme Inhibition Assays (e.g., COX-2 Inhibitory Efficacy)

Many pyridazine derivatives have been synthesized and evaluated for their in vitro inhibitory efficacy against COX-1 and COX-2 enzymes. The goal is often to develop selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov For example, a series of 2,6-disubstituted pyridazin-3(2H)-one derivatives were assessed for their COX-2 inhibitory activity. researchgate.net The selectivity of these compounds for COX-2 over COX-1 is a critical parameter in their evaluation.

The table below shows the COX inhibitory activity of some pyridazine derivatives.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 17.8 | 0.19 | 93.40 |

| Compound 6a | 5.89 | 0.21 | 27.97 |

| Compound 6b | 13.95 | 0.29 | 48.11 |

| Compound 6c | 8.97 | 0.26 | 34.50 |

In Vivo Models of Inflammation (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a standard and well-characterized in vivo assay to screen for acute anti-inflammatory activity. creative-biolabs.comnih.gov Upon injection of carrageenan, a local inflammatory response characterized by edema is induced. creative-biolabs.comcreative-bioarray.com The efficacy of a test compound is measured by its ability to reduce this swelling.

Several pyridazine derivatives have demonstrated significant anti-inflammatory activity in this model. For instance, certain 2,6-disubstituted pyridazin-3(2H)-one derivatives exhibited a potent and sustained reduction of rat paw edema, with some compounds showing higher percentage inhibition of edema than the standard drug celecoxib. researchgate.net

The table below presents the percentage inhibition of edema by some test compounds in the carrageenan-induced paw edema model at 3 hours post-carrageenan injection. researchgate.net

| Compound | % Inhibition of Edema |

| Celecoxib | 75.2 |

| Compound 6a | 82.5 |

| Compound 16a | 84.0 |

Neuropharmacological Activity Research

The neuropharmacological potential of pyridazine derivatives has also been an area of active investigation, particularly for their anticonvulsant properties.

Anticonvulsant Activity Assessments (e.g., Maximal Electroshock Test)

The maximal electroshock (MES) test is a widely used preclinical screening model for identifying compounds with potential anticonvulsant activity, particularly against generalized tonic-clonic seizures. latamjpharm.orgresearchgate.net In this test, an electrical stimulus is applied to induce seizures, and the ability of a compound to prevent or delay the seizure is measured.

A series of 4-((6-phenylpyridazin-3-yl) amino)butanoic acid derivatives were synthesized and evaluated for their anticonvulsant activity in the MES test. latamjpharm.org The results indicated that these compounds possess varying degrees of anticonvulsant properties, with structure-activity relationship studies suggesting that hydrophobic substituents on the phenyl ring enhance this activity. latamjpharm.org Similarly, other classes of compounds, like 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, have also shown significant anticonvulsant activity in the MES test. nih.gov

The table below summarizes the anticonvulsant activity of a pyrrolidine-2,5-dione derivative in comparison to a standard drug in the MES test. nih.gov

| Compound | ED50 (mg/kg) in MES Test |

| Valproic acid | 252.74 |

| Compound 6 | 68.30 |

Investigations into Neuronal Excitability Modulation

Research into the pharmacological profile of 6-arylpyridazine derivatives has identified significant potential for modulating neuronal excitability, particularly in the context of anticonvulsant activity. While studies on this compound itself are not extensively detailed in the available literature, research on closely related analogs provides compelling evidence for the importance of the 6-(2-chlorophenyl) substitution for this activity.

A key study on a series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines revealed critical structure-activity relationships. The investigation demonstrated that compounds required a phenyl ring at the 6-position of the pyridazine core to exhibit appreciable anticonvulsant effects. nih.gov More specifically, the substitution on this phenyl ring was found to be a crucial determinant of potency. The introduction of a chlorine atom at the 2-position of the phenyl ring resulted in a substantial increase in anticonvulsant activity when evaluated in animal models. nih.gov

One of the most potent compounds identified in this series was 6-(2-chlorophenyl)-3-(4-hydroxypiperidino)pyridazine. nih.gov This compound, which differs from the subject compound only by the substituent at the 3-amino position, was selected for further investigation due to its powerful effects against maximal electroshock- and bicuculline-induced seizures in mice. nih.gov The efficacy of some compounds in this series was comparable to or even greater than that of the established antiepileptic drug, phenobarbital. nih.gov These findings underscore the significant contribution of the 2-chlorophenyl group at the 6-position of the pyridazine ring to the modulation of neuronal excitability and suggest that this compound is a promising candidate for similar activities. Other studies on various pyridazine derivatives have also reported anticonvulsant properties, supporting the potential of this heterocyclic scaffold in developing agents that target neuronal hyperexcitability. nih.govopenpharmaceuticalsciencesjournal.comsarpublication.com

Table 1: Anticonvulsant Profile of a Key 6-(2-Chlorophenyl)pyridazine Analog

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| 6-(2-chlorophenyl)-3-(4-hydroxypiperidino)pyridazine | Maximal Electroshock Seizure (Mice) | Substantial increase in activity compared to unsubstituted phenyl analog; Potency comparable to phenobarbital. | nih.gov |

| 6-(2-chlorophenyl)-3-(4-hydroxypiperidino)pyridazine | Bicuculline-Induced Seizures (Mice) | Potent antagonism of seizures. | nih.gov |

Cardiovascular and Antihypertensive Activity Research

The pyridazine and pyridazinone scaffolds are well-represented in cardiovascular research, with numerous derivatives exhibiting significant antihypertensive and vasorelaxant properties. sarpublication.com This body of research provides a strong basis for investigating the potential of this compound in this therapeutic area.

Ex vivo studies using isolated vascular tissues are fundamental in characterizing the direct effects of compounds on blood vessel tone. Research on compounds structurally related to this compound has consistently demonstrated potent vasorelaxant effects. For instance, a series of novel 6-aryl-5-piperidino-3-hydrazinopyridazines were evaluated in isolated rat thoracic aortic rings. nih.gov These compounds induced concentration-dependent relaxation of contractions elicited by both noradrenaline and high potassium concentrations. nih.gov Notably, the vasorelaxant potency of these new pyridazine derivatives was found to be greater than that of the clinically used vasodilator, hydralazine (B1673433). nih.gov The mechanism of this vasorelaxation was determined to be endothelium-independent, suggesting a direct action on the vascular smooth muscle. nih.gov

Further studies on 6-phenyl-pyridazin-3-one derivatives also confirmed potent vasorelaxant activity in rat aortic rings, with some analogs showing significantly lower EC50 values than hydralazine. nih.gov The structure-activity relationship in these studies often highlights that the nature of the substituent on the 6-phenyl ring can significantly influence potency. nih.gov These collective findings suggest that the 6-arylpyridazine core is a key pharmacophore for vasodilation and strongly support the hypothesis that this compound would exhibit similar activity in vascular tissue models.

Table 2: Comparative Vasorelaxant Activity of 6-Arylpyridazine Analogs in Rat Aorta

| Compound Class | Key Finding | Mechanism | Reference |

|---|---|---|---|

| 6-Aryl-5-piperidino-3-hydrazinopyridazines | Potency greater than hydralazine (based on IC50 values). | Endothelium-independent relaxation; likely involves an intracellular mechanism of action. | nih.gov |

| 6-Phenyl-pyridazin-3-one derivatives | Some analogs demonstrated potent activity with EC50 values significantly lower than hydralazine. | Direct action on vascular smooth muscle. | nih.gov |

The vasorelaxant properties observed in in vitro models often translate to antihypertensive efficacy in vivo. Studies on various 6-(substituted phenyl)pyridazinone derivatives have confirmed this relationship. For example, a series of 6-(4R-phenyl)-5-hydroxymethyl-4,5-dihydro-3(2H)pyridazinones were evaluated for oral antihypertensive activity in spontaneously hypertensive rats (SHR). nih.gov Certain compounds within this series were found to cause a significant decrease in systolic blood pressure. nih.gov

The non-invasive tail-cuff method is a standard procedure for monitoring blood pressure in conscious rats and has been employed to screen pyridazine derivatives. researchgate.net In one such study, newly synthesized 6-(substituted phenyl)-2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives were assessed, with some compounds showing appreciable antihypertensive activity. researchgate.net Similarly, research on 6-arylpyrido[2,3-d]pyrimidin-7-amines, a structurally related class, demonstrated that oral administration could lower blood pressure in conscious spontaneously hypertensive rats in a gradual and sustained manner. nih.gov These in vivo results, obtained through established methodologies like the tail-cuff method, reinforce the potential of the 6-(2-chlorophenyl)pyridazine scaffold as a source of effective antihypertensive agents.

Antiviral Activity Research (e.g., Hepatitis A Virus, HIV)

The broad biological activity of the pyridazine nucleus extends to antiviral effects. sarpublication.com Various derivatives have been synthesized and evaluated against a range of viruses, with some showing promising activity against Hepatitis A Virus (HAV) and Human Immunodeficiency Virus (HIV).

Research has been specifically directed toward synthesizing novel pyridazine derivatives for anti-HAV evaluation. nih.govmdpi.com In these studies, various heterocyclic systems fused to or substituted on the pyridazine ring were created and tested for their ability to interfere with HAV replication. nih.govresearchgate.net One investigation found that among the tested compounds, a pyridazino[4,3-e] nih.govresearchgate.netnih.govtriazine derivative bearing a 4-chlorophenylamino group demonstrated the highest inhibitory effect against HAV. nih.govresearchgate.net Another study on 6-phenyl- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine derivatives also identified compounds with promising antiviral activity against a cell culture-adapted strain of HAV, as determined by plaque reduction infectivity assays. nih.gov

The potential of pyridazine-based compounds as anti-HIV agents has also been explored. researchgate.net Although specific data on this compound is scarce, related structures have been investigated. For example, some pyridazine derivatives have been evaluated as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com The general findings indicate that the pyridazine scaffold can serve as a template for the design of molecules that inhibit viral replication, though the specific structural requirements for potent anti-HIV or anti-HAV activity continue to be an active area of research.

Table 3: Antiviral Activity of Representative Pyridazine Derivatives

| Compound Class | Target Virus | Assay | Key Finding | Reference |

|---|---|---|---|---|

| Pyridazino[4,3-e] nih.govresearchgate.netnih.govtriazine derivative | Hepatitis A Virus (HAV) | Viral Replication Assay | A derivative showed the highest anti-HAV effect among tested compounds. | nih.govresearchgate.net |

| 6-Phenyl- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine derivatives | Hepatitis A Virus (HAV) | Plaque Reduction Infectivity Assay | Several compounds revealed promising activity against HAV. | nih.gov |

| Pyridazine derivatives | Human Immunodeficiency Virus (HIV-1) | Not Specified | Investigated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). | mdpi.com |

Computational and Theoretical Studies on 6 2 Chlorophenyl Pyridazin 3 Amine

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 6-(2-Chlorophenyl)pyridazin-3-amine, to the binding site of a macromolecular target, typically a protein.

Molecular docking simulations are crucial for predicting how strongly a ligand will bind to a target protein. This is quantified by a scoring function, which estimates the free energy of binding. For pyridazine (B1198779) derivatives, docking studies have been instrumental in evaluating their potential as inhibitors for various enzymes. For instance, in studies of piperazin-1-ylpyridazine derivatives as potential anticancer agents, docking scores (Glide Gscore) were used to identify compounds with the highest binding affinity towards the target protein. ijpsdronline.com

The interaction mode describes the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-target complex. researchgate.net For pyridazine-based compounds, the nitrogen atoms of the pyridazine ring often act as hydrogen bond acceptors, a key interaction that anchors the ligand within the binding site. blumberginstitute.org Docking studies on pyrazole (B372694)–pyridazine hybrids targeting the COX-2 enzyme revealed that the pyridazine moiety can form crucial hydrogen bonds with key residues in the active site, similar to the interactions observed for known inhibitors like celecoxib. nih.gov The planar nature of the pyridazine and phenyl rings in this compound also facilitates favorable π-π stacking interactions with aromatic residues in the target's binding pocket.

A representative summary of binding affinity data from docking studies on related pyridazine compounds is presented below.

| Compound Class | Target Protein | Binding Affinity Metric | Score (kcal/mol) | Key Interactions Noted |

| Dihydropyridazin-3(2H)-one Derivatives | Fungal Lanosterol 14-alpha demethylase | Binding Energy | -9.0 to -10.5 | Hydrogen bonding, hydrophobic interactions |

| Pyrazole-Pyridazine Hybrids | Cyclooxygenase-2 (COX-2) | Binding Score | -4.5 to -9.3 | Hydrogen bonds, π-H stacking |

| N3, N6-diphenylpyridazine-3,6-diamine Derivatives | Dihydrofolate reductase | Free Energy of Binding | -5.1 to -9.0 | Hydrogen bonding with active site residues |

| Piperazin-1-ylpyridazine Derivatives | dCTPase | Glide Gscore | ~ -4.6 | Hydrogen bonding, π-π stacking |

This table is illustrative and compiles data from studies on various pyridazine derivatives to demonstrate the application of molecular docking. ijpsdronline.comnih.govjpionline.orgresearchgate.net

A primary outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. This information is vital for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. For example, in the study of 5-hydroxy-2H-pyridazin-3-one derivatives as HCV NS5B polymerase inhibitors, molecular modeling identified Tyr448, Ser556, and Asp318 as key residues in the binding pocket. nih.gov Similarly, docking of pyrazole-pyridazine hybrids into the COX-2 active site highlighted interactions with residues such as Arg120, Gln178, Ser339, and Phe504. nih.gov For a molecule like this compound, the amine group and the pyridazine nitrogens would be expected to form hydrogen bonds, while the chlorophenyl ring could engage in hydrophobic and halogen-bond interactions with specific residues of a target protein.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. pitt.edu This allows for a more realistic assessment of the conformational flexibility of the ligand and the stability of its binding to the target. researchgate.net

MD simulations are used to analyze the conformational landscape of a molecule, revealing its preferred shapes and the energy barriers between them. nih.govnih.gov For a flexible molecule like this compound, where rotation can occur around the bond connecting the phenyl and pyridazine rings, MD can explore the accessible rotational conformations and their relative stabilities.

When applied to a ligand-target complex, MD simulations can validate the interactions predicted by docking. nih.gov By monitoring parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of intermolecular hydrogen bonds over the simulation time (e.g., 50-100 ns), researchers can assess the stability of the complex. ijpsdronline.comresearchgate.net A stable binding is indicated by minimal fluctuations in the ligand's position within the binding site and the consistent presence of key interactions. researchgate.net Binding free energy calculations, such as MM-PBSA, can also be performed on the MD trajectory to provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

Quantum Chemical Calculations and Spectroscopic Property Correlations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and properties of a molecule. researchgate.net These methods are used to calculate a variety of molecular descriptors that correlate with chemical reactivity and biological activity. researchgate.net

For pyridazine derivatives, DFT calculations are employed to determine:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles. acs.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are potential sites for intermolecular interactions. chemrxiv.org

Global Reactivity Descriptors: Parameters like ionization potential, electron affinity, chemical hardness, and electrophilicity can be calculated from HOMO and LUMO energies, providing further insight into the molecule's reactivity. researchgate.netresearchgate.net

Furthermore, DFT calculations are used to simulate spectroscopic properties, such as vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra). chemrxiv.orgmdpi.com By comparing these computationally predicted spectra with experimentally obtained data, researchers can validate the calculated molecular structure and electronic properties. This correlation provides a powerful link between theoretical models and experimental observations.

| Quantum Chemical Parameter | Significance for this compound |

| HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |

| Dipole Moment | Measures the polarity of the molecule, influencing its solubility and binding interactions. |

| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic sites (e.g., pyridazine nitrogens) and electrophilic sites, guiding the understanding of intermolecular interactions. |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure for a biological target, ligand-based drug design methods are employed. nih.gov Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular recognition with a specific biological target. mdpi.com

The process involves aligning a set of known active molecules to identify common chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. researchgate.net For a series of inhibitors including this compound, a pharmacophore model would likely feature:

An aromatic ring feature for the chlorophenyl group.

A hydrogen bond acceptor feature corresponding to one or both of the pyridazine nitrogen atoms.

A hydrogen bond donor feature for the amine group.

A potential hydrophobic or halogen bond feature for the chlorine atom.

Once a statistically validated pharmacophore model is generated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. mdpi.comnih.gov This virtual screening approach can rapidly identify diverse chemical scaffolds that are likely to be active, significantly narrowing down the number of compounds to be synthesized and tested experimentally. tandfonline.com This strategy has been successfully applied to pyridazinone-based compound libraries to identify potential new biological targets. nih.govtandfonline.com

Future Research Trajectories and Broader Academic Implications of 6 2 Chlorophenyl Pyridazin 3 Amine

Strategic Development of Novel Pyridazine-Based Therapeutic Agents

The pyridazine (B1198779) nucleus is a versatile scaffold that has been successfully incorporated into a wide array of therapeutic agents, demonstrating its value in drug discovery scirp.orgresearchgate.net. The strategic development of novel therapeutics based on the 6-(2-Chlorophenyl)pyridazin-3-amine structure will involve leveraging this inherent potential to target a range of diseases. Pyridazine derivatives have shown significant promise as anticancer, anti-inflammatory, and kinase-inhibiting agents nih.govresearchgate.netacs.org.

Future research will likely focus on modifying the core structure to optimize interactions with specific biological targets. For instance, pyridazine-containing compounds have been designed as potent inhibitors of key signaling proteins in cancer, such as tyrosine kinases bohrium.com. The development strategy for new agents will build on these successes, exploring modifications to the phenyl ring and the amine group to enhance potency and selectivity for targets implicated in diseases like non-small cell lung cancer, chronic myeloid leukemia, and renal cell carcinoma acs.org.

Table 1: Examples of Bioactive Pyridazine-Based Scaffolds and Their Targets

| Compound Class | Target(s) | Therapeutic Area |

|---|---|---|

| Pyridazinone Derivatives | MAO-B | Parkinson's Disease |

| Diarylurea Pyridazinones | Multiple Kinases | Oncology |

| Fused Pyridazines | Dihydropteroate Synthase (DHPS) | Infectious Disease |

This table is illustrative and based on findings from various pyridazine scaffolds to demonstrate the chemical diversity and therapeutic potential of the core structure.

Exploration of Polypharmacology and Multi-Target Modulators Based on the Core Structure

Complex diseases such as cancer and chronic inflammatory conditions are often driven by multiple pathological pathways, rendering single-target drugs ineffective. This has led to a growing interest in polypharmacology—the concept of a single molecule designed to interact with multiple targets simultaneously nashbio.com. The pyridazine scaffold is an ideal candidate for the development of such multi-target modulators due to the diverse biological activities associated with its derivatives scirp.org.

Future exploration will focus on rationally designing derivatives of this compound that can modulate several key targets within a disease network. For example, a single pyridazine-based molecule could be engineered to inhibit both inflammatory cytokines and key protein kinases involved in signal transduction, offering a more comprehensive treatment for autoimmune disorders or certain cancers nih.govnih.gov. This approach requires a deep understanding of disease biology to identify the optimal combination of targets for synergistic therapeutic effects. The challenge lies in optimizing activity across multiple targets while maintaining drug-like properties and minimizing off-target toxicity nashbio.com.

Advanced Preclinical Model Development for Disease-Specific Research

To accurately evaluate the efficacy of next-generation pyridazine-based therapeutics, it is crucial to move beyond traditional 2D cell cultures and simple animal models. The development and use of advanced preclinical models that better recapitulate human disease will be essential for translating laboratory findings into clinical success frontiersin.orgnih.gov.

Patient-Derived Xenografts (PDXs): These models, created by implanting tumor tissue from a patient into an immunodeficient mouse, maintain the heterogeneity and molecular characteristics of the original tumor frontiersin.orgnih.govnih.gov. PDX models are invaluable for testing the efficacy of targeted agents, like novel pyridazine-based kinase inhibitors, and for identifying biomarkers of response and resistance nih.govyoutube.comoatext.com.

Organoid Models: Patient-derived organoids (PDOs) are three-dimensional "mini-organs" grown in vitro that mimic the structure and function of the original tissue huborganoids.nlresearchgate.netstemcell.com. PDOs can be generated for various cancers and inflammatory diseases, such as inflammatory bowel disease (IBD) huborganoids.nlhuborganoids.nl. These models offer a high-throughput platform for screening compound libraries derived from this compound to assess efficacy and predict patient-specific responses with high accuracy stemcell.comhuborganoids.nldrugdiscoverynews.com.

Humanized Mouse Models: For evaluating immunomodulatory agents, mouse models with an engrafted human immune system are critical. These models are particularly relevant for testing pyridazine derivatives designed to act on immune cells within the tumor microenvironment frontiersin.org.

The use of these sophisticated models will provide more reliable data on drug performance, helping to de-risk clinical development and facilitate the advancement of the most promising compounds xtalks.comresearchgate.net.

Integration of Omics Data for Comprehensive Mechanism Elucidation

Understanding the precise mechanism of action of a novel compound is fundamental to its development. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic, systems-level view of how a drug affects cellular processes nashbio.comnygen.iopharmafeatures.com. This approach is crucial for elucidating the complex biological effects of pyridazine derivatives.

By treating advanced preclinical models (such as organoids) with a this compound derivative and subsequently analyzing the multi-omics landscape, researchers can:

Identify Drug Targets: Unbiased proteomic and transcriptomic analyses can reveal the proteins and pathways directly modulated by the compound nih.gov.

Uncover Mechanisms of Action: Integrating data from different omics layers can map the downstream effects of target engagement, revealing the full biological response to the drug nygen.iopharmafeatures.comnortheastern.edu.

Discover Biomarkers: Molecular signatures identified through omics data can be used to stratify patient populations and predict who is most likely to respond to the therapy, paving the way for personalized medicine nashbio.comnortheastern.edu.

This data-rich approach moves beyond single-endpoint assays to provide a comprehensive understanding of a drug's activity, potential off-target effects, and resistance mechanisms nih.gov.

Rational Design of Next-Generation Pyridazine Scaffolds with Enhanced Profiles

The future of drug development with the pyridazine scaffold will heavily rely on rational design strategies to create next-generation compounds with superior efficacy, selectivity, and pharmacokinetic properties nih.govmdpi.com. This process involves a synergistic combination of computational modeling and synthetic chemistry.

Building upon the this compound core, medicinal chemists can employ several strategies:

Structure-Based Design: Using crystal structures of target proteins, chemists can design modifications to the pyridazine scaffold to improve binding affinity and selectivity nih.gov. This involves optimizing interactions within the binding pocket and removing unfavorable contacts.

Scaffold Hopping and Bioisosterism: This involves replacing parts of the molecule with structurally different but functionally similar groups to improve properties like solubility, metabolic stability, or patentability acs.orgnih.gov. For example, the phenyl ring could be replaced with other heterocyclic systems to explore new chemical space.

Computational Chemistry: Molecular docking and dynamics simulations can predict how new derivatives will bind to their targets, allowing for the prioritization of compounds for synthesis and reducing the number of iterations needed in the design-make-test-analyze cycle acs.org.

Through these rational design approaches, the foundational this compound structure can be evolved into highly optimized clinical candidates with enhanced therapeutic profiles nih.govnih.gov.

Q & A

Q. What are the established synthetic pathways for 6-(2-Chlorophenyl)pyridazin-3-amine?

The synthesis typically involves a multi-step approach:

Condensation : Reacting a 2-chlorophenyl-substituted precursor (e.g., 2-chlorobenzaldehyde) with a pyridazine intermediate under basic conditions.

Amination : Introducing the amine group at the 3-position via nucleophilic substitution or catalytic hydrogenation.

Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization to isolate the product.

Key modifications for the 2-chlorophenyl group include optimizing reaction temperatures (80–120°C) and solvents (e.g., ethanol or DMF) to enhance yield . For analogs like 6-(4-Fluorophenyl)pyridazin-3-amine, similar protocols are adapted, suggesting interchangeable methodologies for aryl-substituted pyridazines .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Spectroscopy :

- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substitution patterns.

- FT-IR : Identifies amine N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .

- Crystallography :

- Single-crystal X-ray diffraction (SCXRD): Resolves molecular geometry. For example, a monoclinic P2/c space group was reported for 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine, with unit cell parameters a = 14.6018 Å, b = 10.8574 Å, c = 17.4630 Å, and β = 126.438° .

- Software : SHELX for structure refinement and ORTEP-3 for graphical representation .

Q. What preliminary pharmacological activities are associated with this compound?

Pyridazin-3-amine derivatives exhibit:

- Cardioactive effects : Modulation of ion channels (e.g., Ca²⁺ or K⁺) in cardiovascular models.

- Antiplatelet activity : Inhibition of platelet aggregation via thromboxane A2 receptor antagonism .

- Anticancer potential : Structural analogs like 6-arylpyridazinones show cytotoxic activity against cancer cell lines (IC₅₀ values in µM range) .

Advanced Research Questions

Q. How can hydrogen-bonding networks influence the solid-state properties of this compound?

Hydrogen bonding (e.g., N–H···N or N–H···O) dictates crystal packing and stability. Methodological steps :

Graph set analysis : Classify interactions into motifs like D(donor) and A(acceptor) using Etter’s formalism .

Thermal analysis : Correlate melting points (e.g., DSC data) with intermolecular bond strength.

Solubility prediction : Use Hirshfeld surface analysis to assess interactions affecting dissolution .

Example : The related compound 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine forms a 3D network via N–H···O bonds, stabilizing its monoclinic lattice .

Q. What strategies resolve contradictions in biological activity data across substituted pyridazin-3-amine analogs?

- Structural tuning : Compare substituent effects (e.g., 2-Cl vs. 4-F) on target binding. For instance, 4-fluorophenyl analogs show higher cardioactivity due to enhanced electronegativity .

- Dose-response studies : Validate activity thresholds using in vitro assays (e.g., enzyme inhibition at 1–100 µM concentrations).

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PDE3A or COX-2 .

Q. What experimental design considerations are critical for optimizing synthesis yield?

Q. How are computational tools applied to predict the pharmacokinetic profile of this compound?

Q. What crystallographic validation protocols ensure structural accuracy?

Data collection : High-resolution (<1.0 Å) SCXRD data using a Bruker APEX-II diffractometer .

Refinement : SHELXL for least-squares minimization (R factor <0.05) .

Validation : PLATON/CHECKCIF to flag disorder or missed symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.